

Physical and chemical properties of Methyl 3-cyano-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-cyano-1H-indole-7-carboxylate
Cat. No.:	B1280449

[Get Quote](#)

An In-depth Technical Guide to Methyl 3-cyano-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Methyl 3-cyano-1H-indole-7-carboxylate**. It includes key data, detailed experimental protocols, and workflow visualizations to support its application in research and development.

Compound Identification and Physical Properties

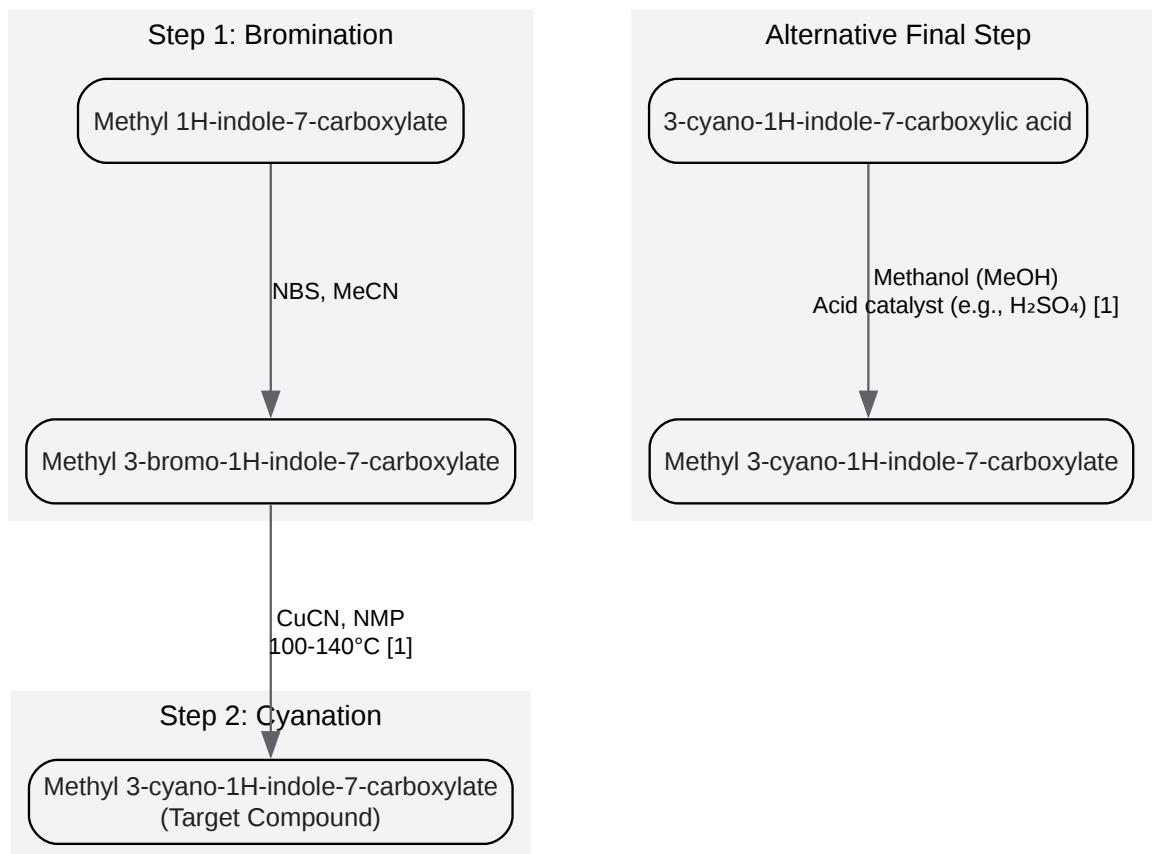
Methyl 3-cyano-1H-indole-7-carboxylate is an indole derivative featuring both a nitrile and a methyl ester functional group.^[1] These groups provide versatile handles for chemical modification, making it a valuable building block in medicinal and organic chemistry.^[1] It serves as a key intermediate in the synthesis of more complex, biologically active molecules and is a direct precursor to 3-cyano-1H-indole-7-carboxylic acid.^[1]

General Information

Identifier	Value
IUPAC Name	methyl 3-cyano-1H-indole-7-carboxylate[1]
CAS Number	443144-24-9[1][2]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂ [1][2]
Molecular Weight	200.19 g/mol [1]
InChI Key	GXGCVEVNRZWNRA-UHFFFAOYSA-N[1]
Physical Form	White to yellow solid[3]
Purity	Typically >95-98%[1]

Physicochemical Data

The following table summarizes key experimental and predicted physicochemical properties.


Property	Value	Notes
Density	~1.33 g/cm ³ [1][2]	Experimental
Boiling Point	413.5 ± 25.0 °C[3]	Predicted
Melting Point	208–259 °C	This is a literature range for related indole carboxylates, not the specific compound.[1]
pKa	13.02 ± 0.30[3]	Predicted
Storage	Room Temperature, Sealed in Dry Environment[1][3]	-

Chemical Synthesis and Characterization

The synthesis of **Methyl 3-cyano-1H-indole-7-carboxylate** typically involves a multi-step process, starting from a simpler indole precursor, followed by characterization using standard analytical techniques.

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic route to the target compound.

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway for **Methyl 3-cyano-1H-indole-7-carboxylate**.

Experimental Protocols

Protocol 2.2.1: Synthesis via Esterification of 3-cyano-1H-indole-7-carboxylic acid

This protocol is a representative procedure based on standard esterification methods mentioned in the literature.[1]

- Reaction Setup: To a flame-dried round-bottom flask, add 3-cyano-1H-indole-7-carboxylic acid (1.0 eq).
- Reagent Addition: Add anhydrous methanol (20-30 mL per gram of starting material) to the flask. Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H_2SO_4) or thionyl chloride (SOCl_2) (0.1-0.2 eq).
- Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO_3).
- Extraction: Extract the aqueous layer with ethyl acetate (3x volume of aqueous layer).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2.2.2: Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

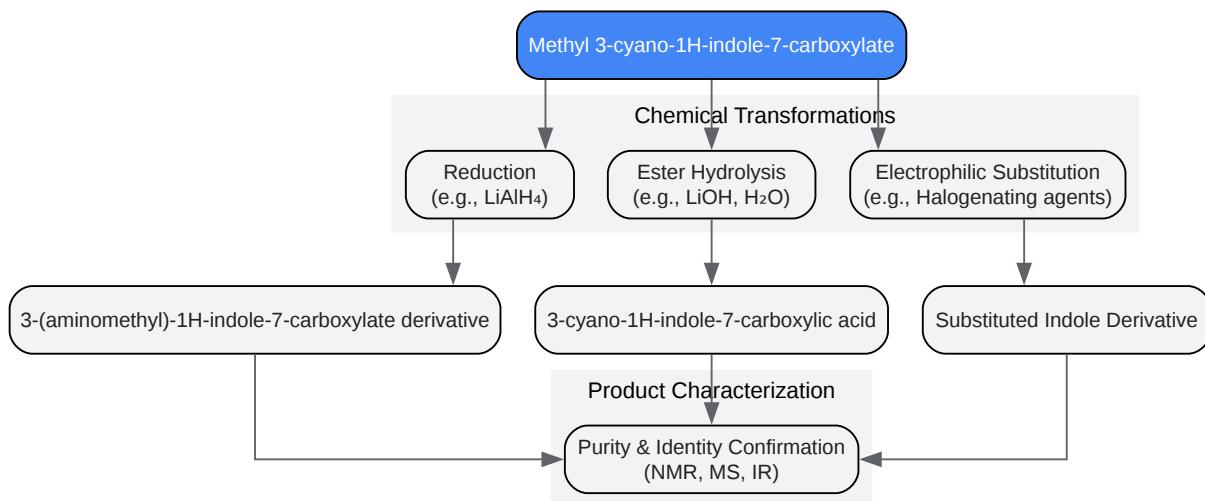
- Nuclear Magnetic Resonance (NMR):
 - Dissolve a sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire ^1H and ^{13}C NMR spectra. Expected ^1H signals include a singlet for the methyl ester protons (~3.9 ppm).[1] Expected ^{13}C signals include a peak for the cyano carbon (~115 ppm).[1]
- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.
 - Confirm the presence of a strong $\text{C}\equiv\text{N}$ stretch around 2200 cm^{-1} and a strong ester $\text{C}=\text{O}$ stretch around 1700 cm^{-1} .[1]

- Mass Spectrometry (MS):
 - Analyze the sample using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to assess purity and confirm the molecular weight.
 - The expected $[M+H]^+$ ion should be observed at m/z 215.[\[1\]](#)

Expected Spectral Data

Technique	Functional Group	Expected Chemical Shift / Wavenumber
1H NMR	Ester Methyl (-OCH ₃)	~3.9 ppm (singlet) [1]
Aromatic/Indole Protons	7.0 - 8.5 ppm (multiplets)	
Indole N-H	Broad singlet, variable shift	
^{13}C NMR	Cyano Carbon (-C≡N)	~115 ppm [1]
Ester Carbonyl (-C=O)	~160-170 ppm	
Aromatic/Indole Carbons	100 - 140 ppm	
IR	Cyano Stretch (-C≡N)	~2200 cm^{-1} [1]
Ester C=O Stretch	~1700 cm^{-1} [1]	
MS (ESI+)	Molecular Ion	m/z 215 ($[M+H]^+$) [1]

Reactivity and Biological Significance


Chemical Reactivity

The presence of the nitrile and ester groups on the indole scaffold allows for a range of chemical transformations.[\[1\]](#)

- Reduction: The cyano group can be reduced to a primary amine, providing a key linkage point for further derivatization.[\[1\]](#)
- Oxidation: The indole ring can be oxidized to form corresponding oxo derivatives.[\[1\]](#)
- Substitution: The indole ring is susceptible to electrophilic substitution at various positions.[\[1\]](#)

- Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be used in amide coupling reactions.

Workflow for Chemical Reactions and Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for chemical modification and analysis of the title compound.

Potential Biological Activity

Indole-based compounds are widely recognized for their diverse biological activities. While specific research on **Methyl 3-cyano-1H-indole-7-carboxylate** is limited, derivatives of the indole core are known to interact with various biological targets.^[1] Literature suggests that this class of compounds may be explored for:

- Anticancer Activity: By potentially inducing apoptosis in cancer cells.^[1]
- Antiviral Properties: By potentially interfering with viral replication.^[1]
- Anti-inflammatory Effects: By modulating inflammatory signaling pathways.^[1]

It is important to note that these are general activities associated with the broader class of indole derivatives, and specific studies are required to validate these effects for **Methyl 3-cyano-1H-indole-7-carboxylate**. The compound's primary role is as a versatile chemical building block for synthesizing more complex molecules for drug discovery pipelines.[1]

Safety and Handling

- Hazard: May cause skin, eye, and respiratory irritation.[1] Harmful if swallowed.[3]
- Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
- Usage: This compound is intended for research use only (RUO) and is not for human or veterinary use.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-cyano-1H-indole-7-carboxylate|443144-24-9 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. methyl 3-cyano-1H-indole-7-carboxylate | 443144-24-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 3-cyano-1H-indole-7-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280449#physical-and-chemical-properties-of-methyl-3-cyano-1h-indole-7-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com